

# High-Throughput Screening Assays for Anticancer Agent 156

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 156 |           |
| Cat. No.:            | B12377034            | Get Quote |

**Application Notes and Protocols** 

#### Introduction:

The designation "Anticancer agent 156" has been associated with two distinct investigational drugs: IM156 (Lixumistat), a novel biguanide that inhibits oxidative phosphorylation, and AEG35156, an antisense oligonucleotide targeting the X-linked inhibitor of apoptosis protein (XIAP).[1][2][3][4] Both agents have shown potential in cancer therapy through different mechanisms of action. This document provides detailed application notes and high-throughput screening (HTS) protocols for researchers, scientists, and drug development professionals involved in the evaluation of these or similar compounds.

# Part 1: IM156 (Lixumistat) - A Mitochondrial Complex I Inhibitor

#### **Application Note:**

IM156 is a potent inhibitor of mitochondrial protein complex I (PC1), the first and largest enzyme in the electron transport chain.[5][6] By blocking oxidative phosphorylation (OXPHOS), IM156 disrupts the primary energy production pathway in highly metabolic cancer cells, leading to decreased ATP synthesis and an increase in AMP levels.[7][8] This energy stress activates AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[7] IM156 has demonstrated efficacy in



preclinical models of various cancers, including those resistant to conventional therapies, by targeting their metabolic vulnerability.[3][9]

High-throughput screening for IM156 and similar compounds focuses on assessing their impact on mitochondrial function and overall cell viability. Key assays measure parameters such as oxygen consumption rate (OCR), cellular ATP levels, and differential cytotoxicity in cancer versus normal cells.

### **Data Presentation: IM156 Efficacy**

The following table summarizes representative quantitative data for a mitochondrial complex I inhibitor like IM156.

| Parameter      | Assay Type              | Cell Line                         | Value                    | Reference |
|----------------|-------------------------|-----------------------------------|--------------------------|-----------|
| IC50           | Cell Viability<br>(72h) | Glioblastoma (U-<br>87 MG)        | 50-100 nM                | [6]       |
| IC50           | Cell Viability<br>(72h) | Gastric Cancer<br>(SNU-638)       | 75-150 nM                | [6]       |
| OCR Inhibition | Seahorse XF<br>Assay    | Ovarian Cancer<br>(OVCAR-3)       | ~60% decrease at 100 nM  | [6]       |
| ATP Reduction  | Luminescence<br>Assay   | Pancreatic<br>Cancer (PANC-<br>1) | ~50% reduction at 100 nM | [8]       |

### **Signaling Pathway of IM156**





Click to download full resolution via product page



Caption: IM156 inhibits mitochondrial complex I, leading to AMPK activation and mTOR inhibition.

# **Experimental Protocol: High-Throughput Cell Viability Assay**

This protocol describes a high-throughput colorimetric assay (e.g., MTS or MTT) to assess the cytotoxic effect of mitochondrial complex I inhibitors on a panel of cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., U-87 MG, PANC-1)
- Complete culture medium (e.g., DMEM with 10% FBS)
- IM156 or test compounds
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- 96-well or 384-well clear-bottom cell culture plates
- Automated liquid handling system
- Microplate reader

#### Procedure:

- Cell Seeding:
  - Trypsinize and count cells.
  - $\circ$  Using a liquid handler, seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100  $\mu L$  of complete medium.
  - Incubate plates for 24 hours at 37°C, 5% CO2.
- Compound Treatment:



- Prepare a serial dilution of IM156 (e.g., from 1 nM to 10 μM) in culture medium.
- Remove 50 μL of medium from each well and add 50 μL of the compound dilutions.
  Include vehicle control (e.g., DMSO) and no-cell control wells.
- Incubate for 72 hours at 37°C, 5% CO2.
- Viability Assessment:
  - Add 20 μL of MTS reagent to each well.
  - Incubate for 1-4 hours at 37°C, protected from light.
  - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (no-cell control).
  - Normalize the data to the vehicle control wells (100% viability).
  - Plot the dose-response curve and calculate the IC50 value for each cell line.

## **Experimental Workflow: HTS for Mitochondrial Inhibitors**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Application of XIAP antisense to cancer and other proliferative disorders: development of AEG35156/ GEM640 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IM156 Cancer Metabolism and Drug Resistance Immunomet [immunomet.com]
- 4. Anticancer agent AEG-35156 [manufacturingchemist.com]
- 5. Immunomet Therapeutics Inc. announces publication of "First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors". Immunomet [immunomet.com]
- 6. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. IM156, a new AMPK activator, protects against polymicrobial sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 8. letswinpc.org [letswinpc.org]
- 9. Lixumistat (IM156) in Oncology Immunomet [immunomet.com]
- To cite this document: BenchChem. [High-Throughput Screening Assays for Anticancer Agent 156]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377034#anticancer-agent-156-high-throughput-screening-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com